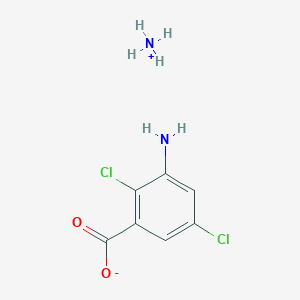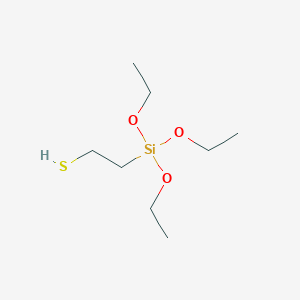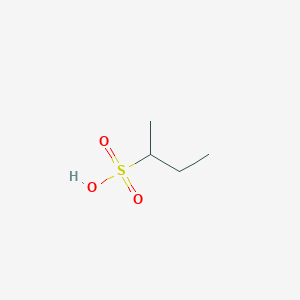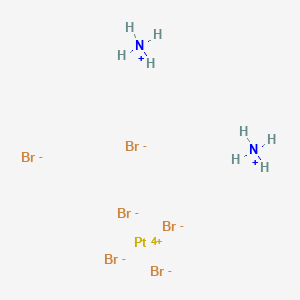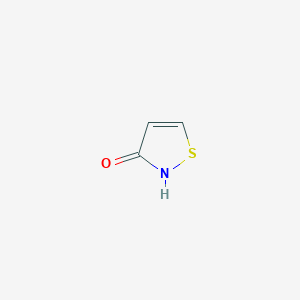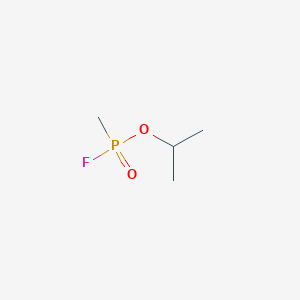
ネオペンチルベンゼン
概要
説明
Neopentylbenzene is a useful research compound. Its molecular formula is C11H16 and its molecular weight is 148.24 g/mol. The purity is usually 95%.
The exact mass of the compound Neopentylbenzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Neopentylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Neopentylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
有機合成:α-ジスルホンの調製
ネオペンチルベンゼンは、特にコバルト(III)酸化によるα-ジスルホンの調製において、有機合成で使用されています。 。このプロセスは、スルホン基を有する化合物の生成にとって重要であり、スルホン基は、その安定性と反応性から、様々な化学反応において有用です。
材料科学:ナノ材料開発
材料科学では、ネオペンチルベンゼンの構造的特性を利用して、所望の特徴を持つナノ材料を開発することができます。 複雑な構造の合成に関与する能力により、特定の物理的および化学的特性を持つナノスケールの材料を生成するための候補となります。 .
医薬品研究:薬物送達システム
ネオペンチルベンゼンは、特に薬物送達システムの設計において、医薬品研究に応用される可能性があります。 その化学的性質により、治療薬の有効性と標的化を改善できる新規キャリアの生成が可能になります。 .
化学安全:保管と取り扱い
この化合物は、様々な条件下で安定しているため、化学安全研究の重要な研究対象となっています。 様々な環境におけるその挙動を理解することで、安全な保管と取り扱いに関するガイドラインを策定するのに役立ちます。 .
分析化学:溶媒特性
ネオペンチルベンゼンは、その溶解性から、様々な化学分析における潜在的な溶媒として、分析化学で研究されています。 特定の化合物を溶解する能力は、分光法やクロマトグラフィーで有利になる可能性があります。 .
Safety and Hazards
Neopentylbenzene is a flammable liquid and vapor . It should be kept away from heat, sparks, open flames, and hot surfaces . In case of contact with skin or eyes, it should be washed off immediately with soap and plenty of water . In case of ingestion or inhalation, medical attention should be sought .
作用機序
Target of Action
Neopentylbenzene, also known as (2,2-dimethylpropyl)benzene , is a synthetic organic compoundIt is primarily used in chemical synthesis .
Mode of Action
It’s worth noting that neopentyl bromide, a derivative of neopentylbenzene, has been studied for its sn1 and sn2 reaction mechanisms .
Biochemical Pathways
Its derivatives may be involved in various chemical reactions, which could indirectly influence certain biochemical pathways .
特性
IUPAC Name |
2,2-dimethylpropylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGXJKVMUHXVHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40143460 | |
| Record name | Benzene, (2,2-dimethylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007-26-7 | |
| Record name | Benzene, (2,2-dimethylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (2,2-dimethylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40143460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-(Dimethylpropyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2,2-DIMETHYLPROPYL)BENZENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7MHD03E509 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a notable characteristic of the Neopentyl group in Neopentylbenzene?
A1: The Neopentyl group (2,2-dimethylpropyl) in Neopentylbenzene is known for its steric bulk. This bulk significantly influences the molecule's reactivity and conformational preferences. [, , ] For instance, it leads to restricted rotation around the bond connecting the Neopentyl group to the benzene ring. []
Q2: What are some established methods for synthesizing Neopentylbenzene?
A2: Several synthetic routes have been explored for Neopentylbenzene:
- Reaction of Benzyl Chlorides with tert-Butyllithium: This method, utilizing readily available starting materials, offers good yields (up to 75% depending on the substituent on the benzene ring). []
- Reaction of Benzyl Alcohol or Benzyl Chloride with Suitable Reagents: While this route offers another approach, the reported yield for commercial-scale production is around 30.1%. []
- Thermolysis of 2,2,5,5-Tetramethyl-3,4-diphenylhexane: This process, occurring at high temperatures, can yield Neopentylbenzene. The addition of deuterium gas (D2) significantly boosts Neopentylbenzene production in this reaction. []
Q3: How does the presence of deuterium gas (D2) influence the thermolysis of 2,2,5,5-Tetramethyl-3,4-diphenylhexane?
A3: The introduction of D2 during the thermolysis of 2,2,5,5-Tetramethyl-3,4-diphenylhexane leads to a marked increase in Neopentylbenzene formation. This effect is attributed to the participation of D2 in the reaction mechanism, although the exact pathway requires further investigation. Interestingly, a portion of the Neopentylbenzene produced in the presence of D2 does not incorporate deuterium. This finding suggests a complex reaction network with competing pathways. []
Q4: Can Neopentylbenzene undergo typical reactions characteristic of alkylbenzenes?
A4: While Neopentylbenzene shares structural similarities with other alkylbenzenes, its reactivity can differ due to the steric hindrance imposed by the Neopentyl group. For example, sulfonation of Neopentylbenzene, typically straightforward for alkylbenzenes, reveals the steric influence of the Neopentyl group. [] The study indicated a strong steric interaction between a Neopentyl and a sulfo function in the ortho position.
Q5: How does Neopentylbenzene behave in reactions catalyzed by solid superacids?
A5: Research using Pt/ZrO2/SO4 catalysts reveals interesting reactivity patterns for Neopentylbenzene. Unlike many alkylbenzenes that can readily form olefins under these conditions, Neopentylbenzene's structure prevents it from undergoing such transformations. Studies suggest that the reaction of Neopentylbenzene with Pt/ZrO2/SO4 might proceed through a direct protonation mechanism, rather than involving olefin intermediates. []
Q6: What insights can 13C NMR spectroscopy provide into the structure and dynamics of Neopentylbenzene derivatives?
A6: 13C NMR band shape analysis has been instrumental in studying the rotational barriers within Neopentylbenzene derivatives, particularly around the C-C bond linking the Neopentyl group to the benzene ring. Research on substituted Neopentylbenzenes has shown a correlation between the size of the substituent on the benzyl group and the rotational barrier. Larger substituents lead to higher barriers, highlighting the impact of steric hindrance. These experimental findings are often corroborated by computational methods like molecular mechanics calculations, offering a more comprehensive understanding of the molecular dynamics. []
Q7: Are there any applications of Neopentylbenzene or its derivatives in material science?
A7: Research suggests the potential application of Neopentylbenzene derivatives in material science. For instance, Neopentylbenzene has been used as a grafting agent to modify the properties of polymers. One study explored grafting Neopentylbenzene onto poly(biphenyl-3,3’-disulfonic acid) (PBPDSA) to create a water-insoluble copolymer, PBPDSA-g-NPB. [] This modification aimed to enhance the material's properties for potential use in proton exchange membranes for fuel cells.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


